Home > Products > Screening Compounds P25174 > Survivin-3A (96-104)
Survivin-3A (96-104) -

Survivin-3A (96-104)

Catalog Number: EVT-243529
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Survivin; Baculoviral IAP repeat-containing protein 5
Overview

Survivin-3A (96-104) is a peptide derived from the Survivin protein, which is a member of the inhibitor of apoptosis protein family. This peptide has garnered interest due to its potential role in cancer therapy, particularly because Survivin is overexpressed in many malignancies and plays a crucial role in regulating cell division and inhibiting apoptosis. The peptide's sequence is critical for its interaction with cellular components, influencing its biological activity.

Source

Survivin is encoded by the BIRC5 gene, located on chromosome 17. It is predominantly expressed in fetal tissues and various cancers, including breast, lung, and prostate cancers. The specific peptide Survivin-3A (96-104) is derived from the C-terminal region of the full-length Survivin protein, which consists of 142 amino acids.

Classification

Survivin-3A falls under the category of peptide therapeutics and is classified as a cancer-associated antigen. Its classification highlights its potential as a target for immunotherapy and vaccine development against tumors expressing Survivin.

Synthesis Analysis

Methods

The synthesis of Survivin-3A (96-104) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with a resin that has a protected amino group.
    • Each amino acid is activated and coupled to the growing chain while ensuring that side chains are properly protected to prevent unwanted reactions.
    • After the desired sequence is achieved, the peptide is cleaved from the resin and deprotected to yield the final product.
  2. Purification:
    • High-performance liquid chromatography (HPLC) is typically employed to purify the synthesized peptide, ensuring that it meets purity standards (>95%).
    • Mass spectrometry may also be used to confirm the identity and molecular weight of the synthesized peptide.
Molecular Structure Analysis

Structure

The molecular structure of Survivin-3A (96-104) consists of a short linear peptide sequence that interacts with specific cellular targets involved in apoptosis regulation. The structural conformation can be influenced by factors such as pH and temperature.

Data

  • Molecular Formula: C₄₈H₆₃N₁₁O₉S
  • Molecular Weight: Approximately 1000 Da
  • Amino Acid Sequence: The specific sequence for Survivin-3A (96-104) is crucial for its biological function and interaction with immune cells.
Chemical Reactions Analysis

Reactions

Survivin-3A can participate in various biochemical interactions, particularly involving immune cells. Its primary reaction involves binding to major histocompatibility complex class I molecules on antigen-presenting cells, leading to T-cell activation.

Technical Details

  1. Binding Affinity:
    • The peptide's ability to bind to specific receptors influences its efficacy as an immunogenic agent.
    • Studies have shown that modifications in the peptide sequence can enhance or reduce binding affinity.
  2. Immune Response Activation:
    • Upon presentation by major histocompatibility complex class I molecules, Survivin-3A can elicit cytotoxic T-cell responses against tumor cells expressing Survivin.
Mechanism of Action

Process

The mechanism by which Survivin-3A exerts its effects primarily involves immune modulation:

  1. T-cell Activation:
    • The peptide binds to major histocompatibility complex class I molecules on dendritic cells, leading to T-cell activation.
  2. Cytotoxic Response:
    • Activated T-cells recognize and kill cancer cells expressing Survivin, thus reducing tumor viability.

Data

Research indicates that peptides like Survivin-3A can enhance antitumor immunity by promoting the proliferation of cytotoxic T lymphocytes and increasing their ability to recognize tumor cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Generally soluble in water and organic solvents depending on modifications made during synthesis.

Chemical Properties

  1. Stability:
    • Peptides like Survivin-3A are sensitive to degradation by proteolytic enzymes; thus, modifications may be necessary for therapeutic applications.
  2. pH Sensitivity:
    • The stability and activity of the peptide can vary with pH changes, affecting its solubility and interaction with other biomolecules.
Applications

Scientific Uses

Survivin-3A (96-104) holds promise in various scientific applications:

  1. Cancer Immunotherapy:
    • Its role as an immunogenic peptide makes it a candidate for vaccine development aimed at eliciting an immune response against tumors.
  2. Diagnostic Tools:
    • It can serve as a biomarker for detecting cancers that express high levels of Survivin.
  3. Research Applications:
    • Used in studies investigating apoptosis mechanisms and cell cycle regulation in cancer biology.
Survivin-3A (96-104) in the Context of Survivin Biology and Cancer

Survivin as a Bifunctional Regulator of Apoptosis and Mitosis

Survivin (BIRC5) is a unique member of the Inhibitor of Apoptosis Proteins (IAP) family, distinguished by its dual functionality in suppressing programmed cell death and regulating cell division. Unlike other IAPs containing 2-3 baculoviral IAP repeat (BIR) domains, survivin possesses a single BIR domain (residues 16-87) followed by an extended C-terminal α-helical coiled-coil domain. This compact 16.5 kDa structure enables its participation in both cytoplasmic apoptosis inhibition and chromosomal segregation during mitosis [3] [7] [9]. Its expression is tightly regulated across the cell cycle, peaking at G2/M phase, and is undetectable in most terminally differentiated tissues but markedly overexpressed in virtually all human cancers [3] [5].

Structural Determinants of Survivin’s Anti-Apoptotic Activity

The anti-apoptotic function of survivin primarily resides in its BIR domain, which forms a zinc-binding fold stabilized by cysteine and histidine residues (Cys57, Cys60, His77, and Cys84 in human survivin). This domain facilitates critical protein interactions rather than directly inhibiting caspases. Key structural features include:

  • Phosphorylation Site (Thr34): Critical for anti-apoptotic activity, phosphorylation at Thr34 by p34cdc2-cyclin B1 creates a binding pocket for the hepatitis B X-interacting protein (HBXIP). This complex sequesters pro-caspase-9, preventing its activation and inhibiting the intrinsic apoptosis pathway [3] [7].
  • Dimerization Interface: Survivin forms homodimers through symmetric interactions along the molecular dyad axis. This dimeric state is essential for structural stability and functional interactions with partner proteins like XIAP, enhancing XIAP-mediated caspase inhibition [7] [9].
  • Smac/DIABLO Binding Residues: Survivin binds the mitochondrial pro-apoptotic protein Smac/DIABLO through residues within the BIR domain (notably Asp71). This interaction prevents Smac/DIABLO from antagonizing XIAP, thereby maintaining caspase suppression [7].

Table 1: Structural Determinants of Survivin Functionality

Domain/ResidueStructural FeatureFunctional Consequence
BIR DomainZinc-finger motif (Cys57, Cys60, His77, Cys84)Scaffold for protein-protein interactions; essential for stability
Thr34Phosphorylation site for cyclin-dependent kinasesForms complex with HBXIP to inhibit pro-caspase-9 activation
Asp71Surface residue in BIR domainBinds Smac/DIABLO, preventing XIAP inhibition
Coiled-coil domainα-Helical hydrophobic interfaceMediates homodimerization and microtubule interactions

Role of Survivin in Chromosomal Passenger Complex (CPC) Dynamics

During mitosis, survivin localizes to key mitotic structures as an essential component of the Chromosomal Passenger Complex (CPC). The CPC, comprising survivin, Aurora B kinase, borealin, and INCENP (Inner Centromere Protein), ensures accurate chromosome segregation and cytokinesis [7] [8]. Survivin’s functions within the CPC include:

  • Kinetochore-Microtubule Attachment: Survivin directs CPC localization to centromeres in early mitosis. Through direct binding to tubulin (via its C-terminal helix) and INCENP, it facilitates Aurora B kinase-mediated correction of erroneous kinetochore-microtubule attachments [7] [9].
  • Spindle Assembly Checkpoint (SAC): Survivin contributes to SAC signaling by stabilizing the Mad2-Cdc20 complex, preventing anaphase onset until all chromosomes achieve bipolar attachment [8].
  • Cytokinesis Regulation: During anaphase, the CPC relocalizes to the spindle midzone. Survivin recruits Aurora B to phosphorylate key substrates (e.g., MKLP1, MgcRacGAP), enabling central spindle assembly and cleavage furrow ingression [7]. Disruption of survivin causes catastrophic mitotic defects, including multipolar spindles, aneuploidy, and cytokinesis failure [8] [9].

Survivin Isoforms and Splice Variants

Alternative splicing of the BIRC5 gene generates multiple survivin isoforms with divergent functions. While wild-type survivin contains four exons, alternative splicing events—exon skipping, alternative donor/acceptor sites, and insertion of novel exons—yield isoforms with altered structural domains and subcellular localization [7] [10].

Survivin-3A: Molecular Characterization and Differential Expression

Survivin-3A (sometimes designated Survivin-3γ or Survivin-3γV) arises from the insertion of a novel exon between exons 3 and 4 of the wild-type transcript, leading to a frameshift and premature termination codon. This generates a truncated protein variant lacking the canonical C-terminal coiled-coil domain essential for microtubule binding and CPC integration [10]. Key characteristics include:

  • Molecular Structure: Survivin-3A retains the N-terminal BIR domain but possesses a unique C-terminal sequence due to frameshift mutation. This alters its interaction capabilities and subcellular trafficking compared to wild-type survivin [10].
  • Expression Pattern: Survivin-3A expression is highly tumor-specific. While rarely detected in normal adult tissues (including adjacent non-tumor renal tissue), it is significantly upregulated in aggressive cancers, including clear cell renal cell carcinoma (ccRCC) and chromophobe RCC. Immunohistochemical studies show predominant cytoplasmic localization [10].
  • Clinical Correlations: In RCC, Survivin-3A overexpression correlates strongly with high Fuhrman nuclear grade (Grades III/IV, p<0.001) and advanced TNM stage (T3 tumors, p<0.001), indicating its association with tumor progression and aggressiveness [10].

Functional Divergence Among Survivin Splice Variants in Tumorigenesis

Survivin splice variants exhibit contrasting roles in apoptosis regulation and tumor progression, functioning as either anti-apoptotic enhancers or dominant-negative antagonists:

  • Anti-Apoptotic Isoforms (Survivin-WT, Survivin-ΔEx3, Survivin-3B): These variants retain an intact BIR domain. Survivin-ΔEx3 (lacking exon 3) is predominantly nuclear and exhibits potent anti-apoptotic activity. Survivin-3B also promotes cell survival and is linked to immune evasion. Their overexpression correlates with poor prognosis, chemotherapy resistance, and enhanced angiogenesis [7] [9].
  • Pro-Apoptotic/Ineffective Isoforms (Survivin-2B, Survivin-2α): Survivin-2B contains an insertion from intron 2 disrupting the BIR domain, impairing anti-apoptotic function. It often heterodimerizes with wild-type survivin, acting as a dominant-negative inhibitor that sensitizes cells to death stimuli. Survivin-2α is even shorter and pro-apoptotic [7] [9].
  • Survivin-3A Contextual Function: Evidence suggests Survivin-3A acts primarily as an anti-apoptotic isoform. Its truncated structure prevents CPC integration and mitotic roles but retains BIR domain-mediated cytoprotection. In RCC, its overexpression correlates with high-grade, advanced-stage disease, suggesting it contributes to tumor aggressiveness and potentially compensates for therapeutic targeting of wild-type survivin [10]. Its unique C-terminus may also confer distinct interaction partners.

Table 2: Functional Classification of Major Survivin Splice Variants

VariantStructural AlterationSubcellular LocalizationPrimary FunctionAssociation with Cancer
Survivin-WTFull-length (BIR + coiled-coil)Nucleus/Cytoplasm/Mitotic apparatusAnti-apoptosis, CPC regulationOverexpressed; poor prognosis; therapy resistance
Survivin-ΔEx3Exon 3 deletionPredominantly NuclearStrong anti-apoptosisAggressive disease; unfavorable outcome
Survivin-3BExon 3B insertion, frameshiftCytoplasmAnti-apoptosis; immune evasionExpressed in tumors; role in progression
Survivin-3ANovel exon insertion between Ex3/Ex4, frameshiftCytoplasmAnti-apoptosis (BIR-dependent)High-grade, advanced-stage tumors
Survivin-2BPartial intron 2 retentionCytoplasmDominant-negative; pro-apoptoticConflicting reports; some association with less severe disease
Survivin-2αTruncated after BIR domainCytoplasm/NucleusPro-apoptoticLow expression in some cancers; potential tumor suppressor

The intricate balance between anti-apoptotic and pro-apoptotic survivin isoforms significantly influences tumor cell behavior. Survivin-3A emerges as a clinically relevant anti-apoptotic variant whose overexpression marks aggressive, late-stage disease, highlighting its potential as a therapeutic target distinct from wild-type survivin [7] [9] [10].

Properties

Product Name

Survivin-3A (96-104)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.